molecular formula C9H13N3O2 B185722 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 115931-38-9

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B185722
M. Wt: 195.22 g/mol
InChI Key: CYLIWINGVGTQNP-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H13N3O2 . It has a molecular weight of 195.22 . The compound is typically a white to yellow solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines has been developed using a substrate activation strategy . This method could potentially be applied to the synthesis of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3O2/c1-2-14-9(13)7-6-8-10-4-3-5-12(8)11-7/h6,10H,2-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.

Future Directions

The future directions of research on Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the interest in similar compounds for their biological activity , Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate could also be a subject of interest in drug discovery and medicinal chemistry research.

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6-11-12-5-3-4-10-8(7)12/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAJDIVJNINOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NCCCN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561059
Record name Ethyl 1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS RN

115931-38-9
Record name Ethyl 1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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